2-Bromo-3,5-difluorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,5-difluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrClF2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-3,5-difluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:
Temperature: The reaction is usually conducted at low temperatures to control the reactivity.
Solvent: Anhydrous solvents such as dichloromethane or chloroform are often used to dissolve the reactants.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, either batch reactors or continuous flow reactors are used.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide.
Oxidation: Although less common, oxidation reactions can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
2-Bromo-3,5-difluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-difluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,6-difluorobenzenesulfonyl chloride
- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
- 3,5-Difluorobenzenesulfonyl chloride
Uniqueness
2-Bromo-3,5-difluorobenzenesulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern influences its reactivity and the types of derivatives it can form, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C6H2BrClF2O2S |
---|---|
Molecular Weight |
291.50 g/mol |
IUPAC Name |
2-bromo-3,5-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-6-4(10)1-3(9)2-5(6)13(8,11)12/h1-2H |
InChI Key |
QVBTYGFVYRMNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.